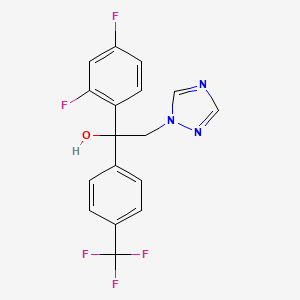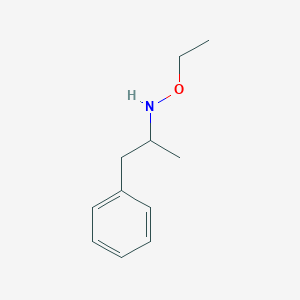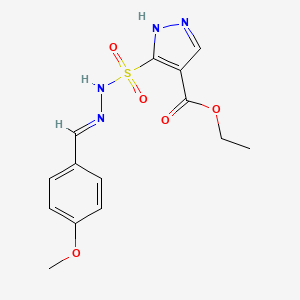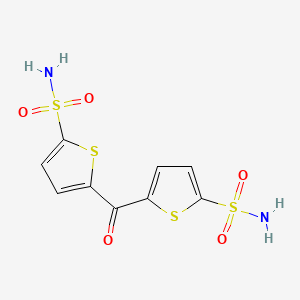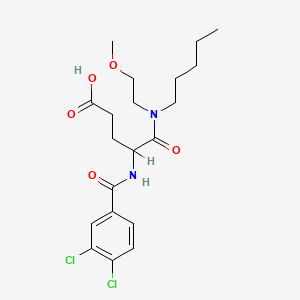
(+-)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-methoxyethyl)pentylamino)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-methoxyethyl)pentylamino)-5-oxopentanoic acid is a complex organic compound with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-methoxyethyl)pentylamino)-5-oxopentanoic acid typically involves multiple steps. One common method starts with the preparation of 3,4-dichlorobenzoyl chloride from 3,4-dichlorobenzoic acid using thionyl chloride. This intermediate is then reacted with an appropriate amine, such as 2-methoxyethylamine, under controlled conditions to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-methoxyethyl)pentylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to form alcohols.
Substitution: The dichlorobenzoyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the carbonyl group can produce the corresponding alcohol.
Aplicaciones Científicas De Investigación
(±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-methoxyethyl)pentylamino)-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-methoxyethyl)pentylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The dichlorobenzoyl group can bind to active sites of enzymes, inhibiting their activity. The methoxyethyl and pentylamino groups can enhance the compound’s binding affinity and specificity. The overall effect is the modulation of biochemical pathways, leading to desired therapeutic or industrial outcomes .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorobenzamide: Shares the dichlorobenzoyl group but lacks the methoxyethyl and pentylamino groups.
2-Methoxyethylamine: Contains the methoxyethyl group but lacks the dichlorobenzoyl and pentylamino groups.
Pentanoic acid: Contains the pentanoic acid moiety but lacks the dichlorobenzoyl and methoxyethyl groups.
Uniqueness
(±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-methoxyethyl)pentylamino)-5-oxopentanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
111106-14-0 |
|---|---|
Fórmula molecular |
C20H28Cl2N2O5 |
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
4-[(3,4-dichlorobenzoyl)amino]-5-[2-methoxyethyl(pentyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H28Cl2N2O5/c1-3-4-5-10-24(11-12-29-2)20(28)17(8-9-18(25)26)23-19(27)14-6-7-15(21)16(22)13-14/h6-7,13,17H,3-5,8-12H2,1-2H3,(H,23,27)(H,25,26) |
Clave InChI |
RDCMXYJJCMJNAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


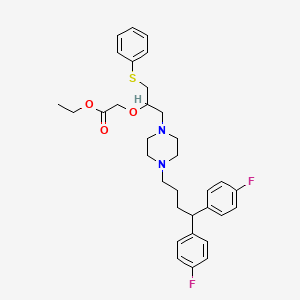
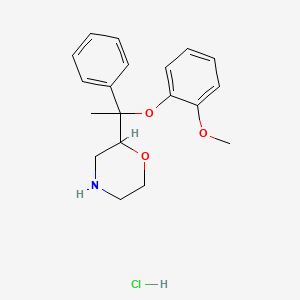

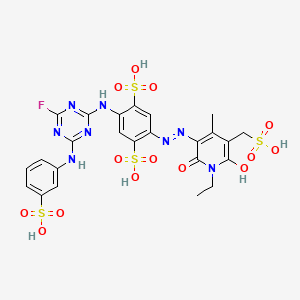
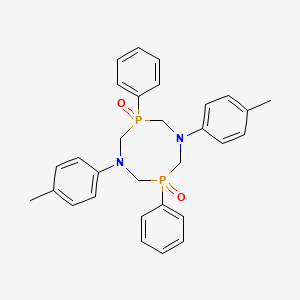
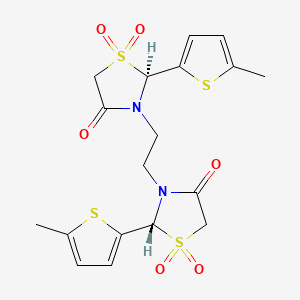
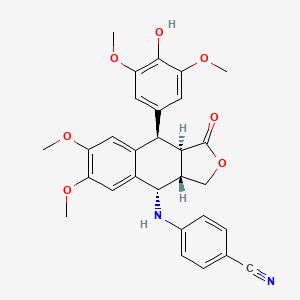
![2-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol;sulfuric acid](/img/structure/B12757982.png)
